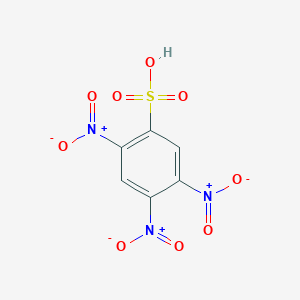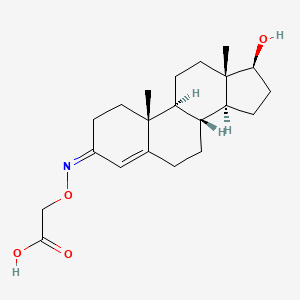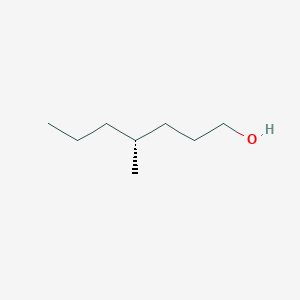
2,4,5-Trinitrobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trinitrobenzenesulfonic acid is an arenesulfonic acid that is benzene with a sulfo group at position 1 and three nitro substituents in the 2-, 4- and 5-positions. It has a role as a hapten. It is an arenesulfonic acid and a C-nitro compound.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation Properties
2,4,6-Trinitrobenzenesulfonic acid (2,4,6-tri-NBSA) has been studied for its molecular structure and conformation properties. Giricheva et al. (2012) conducted a combined gas-phase electron diffraction and quantum chemical study, revealing six conformers forming three pairs of enantiomers. This research highlights significant steric interactions between the SO2OH group and ortho-nitro groups, influencing the molecule's structural properties (Giricheva, Giricheva, Medvedeva, Ivanov, & Petrov, 2012).
Synthesis Processes in Chemical Engineering
Deng et al. (2015) reported a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a compound with applications in pharmaceuticals and material science, using a microreactor system. This showcases the use of 2,4,5-trinitrobenzenesulfonic acid in advanced chemical synthesis processes (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Medical and Biological Research Applications
- Inflammatory Bowel Disease (IBD) Models: Scheiffele and Fuss (2002) described the use of 2,4,6-trinitrobenzenesulfonic acid in inducing colitis in mice, providing a model for studying Crohn's disease (Scheiffele & Fuss, 2002).
- Biomarker Studies: Hsieh et al. (2016) explored lipocalin-2 as a biomarker in a 2,4,6-Trinitrobenzenesulfonic acid-induced model of Crohn’s disease, demonstrating its potential as a sensitive and noninvasive biomarker for colitis (Hsieh, Morin, Filliettaz, Varada, Labarre, & Radi, 2016).
Chemical Analysis
Wang et al. (2005) developed a simple method for analyzing toxic substances in industrial wastes using trinitrobenzenesulfonic acid as a colorimetric reagent. This highlights its utility in environmental chemistry and safety applications (Wang, Biswas, Bewtra, & Taylor, 2005).
Electrochemistry Applications
Griveau et al. (2007) utilized trinitrobenzenesulfonic acid in electrochemical grafting processes. They developed a method to produce stable amino-derivatized conductive surfaces for immobilizing biomolecules, demonstrating its application in electrochemical sensor technology (Griveau, Mercier, Vautrin-Ul, & Chaussé, 2007).
Propiedades
Nombre del producto |
2,4,5-Trinitrobenzenesulfonic acid |
|---|---|
Fórmula molecular |
C6H3N3O9S |
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
2,4,5-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-5(9(14)15)6(19(16,17)18)2-4(3)8(12)13/h1-2H,(H,16,17,18) |
Clave InChI |
HUPDIVYMUZMPMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)


![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)


![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)


